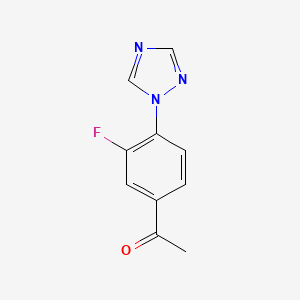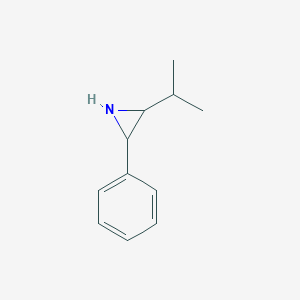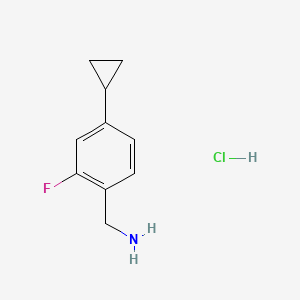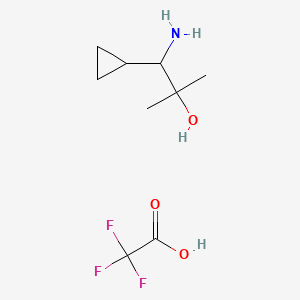
1-Amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-1-cyclopropyl-2-methylpropan-2-ol; trifluoroacetic acid is a compound that combines an amino alcohol with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1-cyclopropyl-2-methylpropan-2-ol typically involves the reaction of cyclopropyl ketones with amines under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-amino-1-cyclopropyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
1-amino-1-cyclopropyl-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-amino-2-methylpropan-2-ol: Similar in structure but lacks the cyclopropyl group.
2-amino-2-methyl-1-propanol: Another amino alcohol with different structural features.
1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride: A derivative with a hydrochloride group
Uniqueness
1-amino-1-cyclopropyl-2-methylpropan-2-ol is unique due to its cyclopropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C9H16F3NO3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO.C2HF3O2/c1-7(2,9)6(8)5-3-4-5;3-2(4,5)1(6)7/h5-6,9H,3-4,8H2,1-2H3;(H,6,7) |
InChI Key |
FJKZJUSRAOLKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


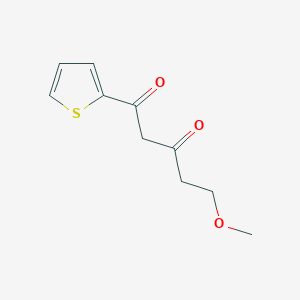
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

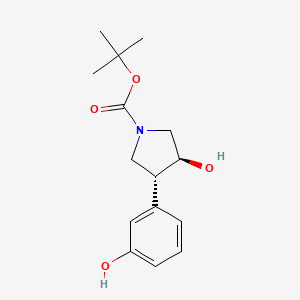
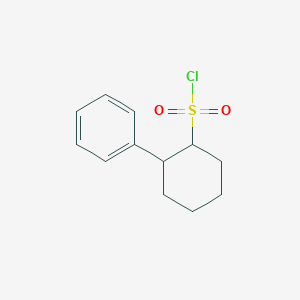
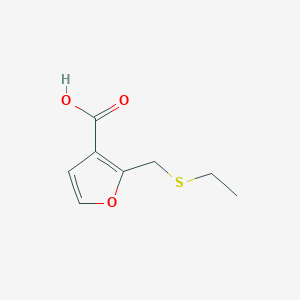
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)

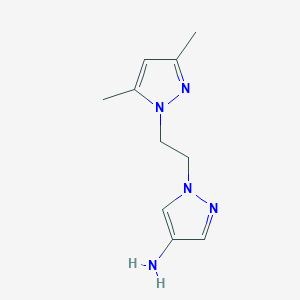
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
